ethyl 4-(2-((1-(4-fluorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(2-((1-(4-fluorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetyl)piperazine-1-carboxylate is a complex organic compound belonging to the class of piperazine derivatives. This compound is of significant interest due to its potential biological and pharmacological applications, particularly in the fields of medicinal chemistry and drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-((1-(4-fluorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetyl)piperazine-1-carboxylate can be achieved through multiple synthetic routes, typically involving multi-step processes:
Step 1: Formation of the 1-(4-fluorobenzyl)-5-(hydroxymethyl)-1H-imidazole Core
React 4-fluorobenzyl bromide with imidazole in the presence of a base (e.g., potassium carbonate) to form 1-(4-fluorobenzyl)imidazole.
Oxidize 1-(4-fluorobenzyl)imidazole with an oxidizing agent (e.g., potassium permanganate) to introduce the hydroxymethyl group, yielding 1-(4-fluorobenzyl)-5-(hydroxymethyl)-1H-imidazole.
Step 2: Thioester Formation
React the hydroxymethyl group of 1-(4-fluorobenzyl)-5-(hydroxymethyl)-1H-imidazole with thioacetic acid under acidic conditions to form the thioester derivative.
Step 3: Coupling with Ethyl 4-piperazinecarboxylate
Couple the thioester derivative with ethyl 4-piperazinecarboxylate in the presence of a coupling agent (e.g., EDCI/HOBt) to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps as the laboratory synthesis but scaled up. Optimizations may include continuous flow reactions and the use of more cost-effective reagents and solvents to improve yield and reduce production costs.
Chemical Reactions Analysis
Ethyl 4-(2-((1-(4-fluorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The thioester group can be reduced to a thiol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the benzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include:
Oxidation: Chromium trioxide in aqueous sulfuric acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Amines in polar aprotic solvents like dimethylformamide.
Major products formed from these reactions include the respective oxidized or reduced derivatives and substituted products, depending on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 4-(2-((1-(4-fluorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetyl)piperazine-1-carboxylate has diverse scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Explored for its potential interactions with biological macromolecules and as a probe for biochemical pathways.
Medicine: Investigated for its potential as a pharmaceutical lead compound due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-(2-((1-(4-fluorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetyl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or proteins. Its unique structural features allow it to bind to specific sites on these targets, modulating their activity and leading to desired biological effects. The pathways involved may include enzyme inhibition, receptor antagonism or agonism, and modulation of protein-protein interactions.
Comparison with Similar Compounds
Ethyl 4-(2-((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetyl)piperazine-1-carboxylate: Lacks the fluorine atom, resulting in different reactivity and interactions.
Ethyl 4-(2-((1-(4-chlorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetyl)piperazine-1-carboxylate: Substitution of fluorine with chlorine alters its biological and chemical properties.
Properties
IUPAC Name |
ethyl 4-[2-[1-[(4-fluorophenyl)methyl]-5-(hydroxymethyl)imidazol-2-yl]sulfanylacetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN4O4S/c1-2-29-20(28)24-9-7-23(8-10-24)18(27)14-30-19-22-11-17(13-26)25(19)12-15-3-5-16(21)6-4-15/h3-6,11,26H,2,7-10,12-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTDFLWRKMPPGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC=C(N2CC3=CC=C(C=C3)F)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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